molecular formula C9H12N2O B1499885 2-Amino-6-ethylbenzamide CAS No. 34934-07-1

2-Amino-6-ethylbenzamide

Cat. No.: B1499885
CAS No.: 34934-07-1
M. Wt: 164.2 g/mol
InChI Key: RWMXYYDFQYGDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-ethylbenzamide (CAS: 34934-07-1) is a substituted benzamide derivative with an ethyl group at the 6-position of the benzene ring and a primary amide functional group at the 1-position. Its IUPAC name is this compound, and it is commonly used as a chemical intermediate in pharmaceutical and agrochemical synthesis . Key synonyms include AK136936, EN001435, and KB-228074. The compound’s InChIKey (RWMXYYDFQYGDIB-UHFFFAOYSA-N) provides a unique identifier for its molecular structure .

Properties

CAS No.

34934-07-1

Molecular Formula

C9H12N2O

Molecular Weight

164.2 g/mol

IUPAC Name

2-amino-6-ethylbenzamide

InChI

InChI=1S/C9H12N2O/c1-2-6-4-3-5-7(10)8(6)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12)

InChI Key

RWMXYYDFQYGDIB-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)N)C(=O)N

Canonical SMILES

CCC1=C(C(=CC=C1)N)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

The following section compares 2-amino-6-ethylbenzamide with structurally related 2-aminobenzamide derivatives, focusing on substituent effects, synthesis, crystallography, and applications.

Structural and Crystallographic Differences

2-Amino-6-chloro-N-methylbenzamide
  • Substituents : Chloro group at position 6, N-methylamide at position 1.
  • Crystal Structure : The benzene ring and N-methylamide group form a dihedral angle of 68.39°, with intermolecular N–H···O hydrogen bonds creating layered crystal packing .
  • Applications : Serves as a key intermediate in pharmaceuticals, agrochemicals, and veterinary drugs .
2-Amino-6-methylbenzamide
  • Substituents : Methyl group at position 5.
  • Data Limitations: Limited crystallographic or synthetic data are available in the provided sources, though PubChem lists it as a distinct entity .
This compound
  • Substituents : Ethyl group at position 6.
  • Key Features: The ethyl group’s bulkiness may influence solubility and steric interactions compared to smaller substituents (e.g., methyl or chloro). No crystallographic data are provided in the evidence, but its InChIKey suggests a distinct conformation .

Table 1: Structural Comparison of 2-Aminobenzamide Derivatives

Compound Substituent (Position 6) Amide Group Dihedral Angle (Benzene–Amide) Key Applications
This compound Ethyl Benzamide Not reported Chemical intermediate
2-Amino-6-chloro-N-methylbenzamide Chloro N-Methylamide 68.39° Pharmaceutical synthesis
2-Amino-6-methylbenzamide Methyl Benzamide Not reported Undocumented

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